2-(2-Ethylhexyl)thiophene

Overview

Description

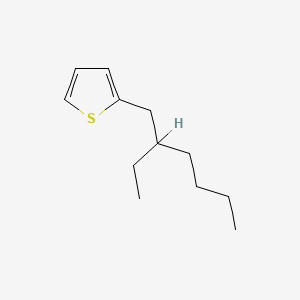

2-(2-Ethylhexyl)thiophene (2-EHT) is an organic compound belonging to the thiophene family. It is a colorless, odorless liquid and is used in the synthesis of a variety of materials, including polymers, dyes, and pharmaceuticals. 2-EHT is a versatile chemical that has found applications in a wide range of industries, including pharmaceuticals, cosmetics, and electronics.

Scientific Research Applications

Organic Semiconductors

Field

Materials Science and Electronics

Application

2-(2-Ethylhexyl)thiophene is used in the synthesis of organic semiconductors . These semiconductors are used in various electronic devices due to their exceptional optical and conductive properties .

Method of Application

The 2-ethylhexyl group is introduced onto dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) via a Negishi-coupling reaction . This process involves starting from a chiral resolution of 2-ethylhexanoic acid followed by conversions of functional groups without interfering with the enantiopurity .

Results

The performance of organic field-effect transistors (OFETs) based on thin films of the R-, S- and racemic EH-DNTTs were affected by the deposition method, and not by the stereoisomerism . This means that the stereoisomerism in the alkyl side chain has a marginal effect on the packing structure and electronic properties in the thin-film state .

Organic Light-Emitting Diodes (OLEDs)

Field

Application

2-(2-Ethylhexyl)thiophene is used in the fabrication of OLEDs . OLEDs are used in display technology for televisions, mobile devices, and computer monitors due to their ability to produce light when an electric current is applied .

Corrosion Inhibitors

Field

Application

2-(2-Ethylhexyl)thiophene is used as a corrosion inhibitor . Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or alloy .

Synthesis of Conjugated Polymers

Application

2-(2-Ethylhexyl)thiophene is used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them useful for electronic applications .

Method of Application

The synthesis of these polymers involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are commonly used . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results

The enhancement of regioregularity through these advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers and a red shift in absorption in solid state .

Direct Arylation Polymerization (DArP)

Field

Application

2-(2-Ethylhexyl)thiophene is used in direct arylation polymerization (DArP), a cost-effective and green method for synthesizing polymers with controlled molecular weight, low polydispersity index, high regioregularity and tunable optoelectronic properties .

Method of Application

In DArP, palladium-based catalytic systems are used to synthesize polymers . This method circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Synthesis of Regioregular Poly(3-alkylthiophenes) (P3ATs)

Field

Application

2-(2-Ethylhexyl)thiophene is used in the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) . P3ATs are a type of conjugated polymer that have been widely used in organic electronics .

Method of Application

The synthesis of P3ATs involves the McCullough method . This method was first used to synthesize head-to-tail regioregular P3ATs .

properties

IUPAC Name |

2-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACCFQMSOHCQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethylhexyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)

![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)

![6-Azaspiro[4.5]decan-9-one](/img/structure/B1630275.png)

![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)

![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)